(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group, and a keto group on a hexanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid undergoes various chemical reactions, including:
N-Boc Deprotection: Removal of the Boc protecting group using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The methoxy group can be substituted under appropriate conditions.
Reduction and Oxidation: The keto group can undergo reduction to form alcohols or oxidation to form carboxylic acids.
Common Reagents and Conditions
N-Boc Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol at room temperature.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
N-Boc Deprotection: The primary amine.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-6-hydroxyhexanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-2-((tert-Butoxycarbonyl)amino)-6-oxohexanoic acid: Lacks the methoxy group.
(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid: Lacks the keto group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is unique due to the presence of both a methoxy group and a keto group on the hexanoic acid backbone. This combination of functional groups provides distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2S)-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(10(15)16)6-5-7-9(14)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQAYUCVHBXJK-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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